1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring substituted with a nitrophenoxy group, which may enhance its pharmacological properties. Pyrazole and its derivatives are widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.
1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole is classified as an organic compound within the category of heterocyclic compounds, specifically as a pyrazole derivative. It is characterized by the presence of a methyl group at the first position of the pyrazole ring and a 4-nitrophenoxy group at the fifth position.
The synthesis of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole typically involves the following steps:
The molecular structure of 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole consists of a five-membered pyrazole ring with a methyl group at position one and a 4-nitrophenoxy-methyl substituent at position five.
Key structural data include:
1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole can participate in various chemical reactions typical for pyrazole derivatives:
For instance, reduction of the nitro group can be performed using catalytic hydrogenation or chemical reducing agents like iron filings in acidic media, yielding an amino-substituted pyrazole derivative .
The mechanism of action for compounds like 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole often involves interaction with biological targets such as enzymes or receptors. For example, pyrazole derivatives may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain.
Studies have shown that such compounds exhibit significant activity against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .
Relevant analyses include infrared spectroscopy (IR) to identify functional groups and mass spectrometry for molecular weight determination .
1-Methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole has potential applications in:
Research continues to explore the full range of biological activities associated with this compound, emphasizing its significance in medicinal chemistry .
The construction of the pyrazole ring in 1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole (Molecular Formula: C₁₂H₁₁N₃O₃; CAS RN: 110525-57-0) primarily relies on cyclocondensation reactions between 1,3-dielectrophiles and hydrazine derivatives. The strategic selection of precursors enables precise control over substituent positioning, particularly the critical [(4-nitrophenoxy)methyl] group at the C5 position.
1,3-Dicarbonyl compounds serve as predominant precursors for regioselective pyrazole formation. Modern adaptations employ solvent-free mechanochemistry or microwave-assisted protocols to enhance efficiency and yield. For example, condensation of 4-nitrophenoxy-substituted 1,3-dicarbonyl compounds with methylhydrazine achieves near-quantitative yields under microwave irradiation (100W, 100°C), significantly reducing reaction times compared to conventional heating [1] [3]. This approach leverages the electron-withdrawing nature of the nitro group to facilitate enolization and nucleophilic attack by hydrazine.
Alternatively, acetylenic ketones bearing the [(4-nitrophenoxy)methyl] moiety undergo cyclocondensation with methylhydrazine. The reaction proceeds via Michael addition, where the methylamino group preferentially attacks the β-carbon of the alkynone, followed by cyclization. This method demonstrates exceptional regiocontrol (>95:5 ratio) due to steric and electronic biases imposed by the nitrophenoxymethyl group [5] [7].
Table 1: Cyclocondensation Methods for Pyrazole Core Assembly
Precursor Type | Conditions | Catalyst/Additive | Yield (%) | Regioselectivity (Ratio) |
---|---|---|---|---|
1,3-Dicarbonyl | Solvent-free, 80°C, 2h | None | 85–92 | >98:2 (C5 vs. C3) |
Acetylenic Ketone | EtOH, reflux, 4h | Triethylamine | 78–85 | >95:5 (1,5- vs. 1,3-disubst.) |
Microwave-assisted | 100W, 100°C, 20 min | SiO₂ | 95 | >99:1 |
Vinyl Ketone | DMF, 60°C, 6h | Cu(OTf)₂ | 70 | 88:12 |
Introduction of the 4-nitrophenoxy group typically occurs via SNAr (nucleophilic aromatic substitution) or alkylation pathways. The electrophilic character of nitro-substituted benzofurazans significantly enhances reactivity in SNAr reactions. Kinetic studies reveal that reactions between chloromethylpyrazole intermediates and 4-nitrophenolate ions in acetonitrile follow second-order kinetics, with activation parameters (ΔG≠ = 23.1 kcal·mol⁻¹; ΔS≠ = –69.8 cal·mol⁻¹·K⁻¹) indicative of a rate-determining nucleophilic attack [4] [8].
Solvent effects profoundly influence substitution efficiency. Polar aprotic solvents (e.g., DMF, DMSO) enhance phenolate nucleophilicity by disrupting hydrogen bonding, accelerating reactions up to 20-fold compared to protic solvents. In contrast, aqueous mixtures promote hydrolysis side reactions, reducing yields by 30–50% [8]. Optimization requires maintaining anhydrous conditions and stoichiometric control to minimize di-alkylation.
Alternative pathways involve O-alkylation of 4-nitrophenol with chloromethylpyrazoles. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enables efficient reactions in biphasic systems (toluene/K₂CO₃(aq)), achieving >90% conversion at 60°C within 4 hours [9].
Table 2: Optimization of Nucleophilic Substitution for Nitrophenoxy Installation
Method | Solvent | Temperature (°C) | Base | Time (h) | Yield (%) | k (M⁻¹s⁻¹) |
---|---|---|---|---|---|---|
SNAr (Phenolate) | CH₃CN | 25 | None | 48 | 75 | 4.2 × 10⁻⁴ |
SNAr (Phenolate) | DMF | 25 | K₂CO₃ | 6 | 92 | 2.1 × 10⁻³ |
O-Alkylation | Toluene/H₂O | 60 | K₂CO₃ | 4 | 90 | – |
Phase-transfer catalysis | CH₂Cl₂/H₂O | 40 | NaOH | 3 | 88 | – |
Regiochemical control during pyrazole ring formation is paramount for positioning the methyl group at N1 and the nitrophenoxymethyl chain at C5. Hydrazine substitution patterns dictate isomer distribution: methylhydrazine yields predominantly 1-methylpyrazoles (>95% regioselectivity), whereas arylhydrazines favor N2 attack, producing 2-pyrazoline intermediates requiring oxidation [5] [9].
Electronic and steric modulation further enhances selectivity. 1,3-Dicarbonyl compounds with electron-deficient β-carbonyls (e.g., esters, CF₃) direct methylhydrazine attack toward the less sterically hindered carbonyl, securing the C3 substituent. For example, ethyl 2,4-dioxovalerate reacts with methylhydrazine at –5°C to form ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate with 92% regioselectivity, avoiding N2-alkylated isomers [9]. Subsequent chlorination at C4 using SO₂Cl₂ introduces a leaving group for nucleophilic nitrophenoxy functionalization.
DFT calculations validate these observations, showing HOMO-LUMO energy gaps narrow by 1.5–2.0 eV when electron-withdrawing groups flank the dicarbonyl system, lowering the transition state energy for cyclization at the desired position [1]. Ortho-substituted aryl hydrazines exhibit steric impediment, reducing regioselectivity to 60:40, whereas alkylhydrazines maintain >90:10 ratios.
N1-Methylation is achieved through alkylation, transition metal catalysis, or reductive amination. Direct alkylation using dimethyl sulfate or methyl iodide on 5-[(4-nitrophenoxy)methyl]-1H-pyrazole remains the most scalable method. However, over-alkylation at C3 and O-alkylation are prevalent side reactions (15–30% yield loss). Optimization employs:
Transition metal-catalyzed N-arylation is unsuitable for N1-methylation but relevant for aryl analogues. Copper-catalyzed coupling with tBuBrettPhos ligands enables N-arylation at 90°C without affecting the nitrophenoxy group [7]. For methylation, transfer hydrogenation with Ru catalysts and methanol as a hydrogen source shows promise but requires further optimization for electron-deficient pyrazoles [7].
Industrial routes leverage high-temperature hydrolysis of ester precursors. Ethyl 1-methyl-5-(chloromethyl)-1H-pyrazole-3-carboxylate undergoes saponification (2M NaOH, 100°C) followed by acidification, yielding the carboxylic acid for decarboxylative functionalization. This avoids direct handling of unstable hydrazine intermediates [10].
Comprehensive Compound Table
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: